molecular formula C12H15NO4S B4052038 Methyl 4-({[(2-hydroxyethyl)sulfanyl]acetyl}amino)benzoate

Methyl 4-({[(2-hydroxyethyl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B4052038
M. Wt: 269.32 g/mol
InChI Key: QBDDYWXBMQZLTI-UHFFFAOYSA-N
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Description

Methyl 4-({[(2-hydroxyethyl)sulfanyl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C12H15NO4S and its molecular weight is 269.32 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-({[(2-hydroxyethyl)thio]acetyl}amino)benzoate is 269.07217913 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photopolymerization

Methyl 4-({[(2-hydroxyethyl)thio]acetyl}amino)benzoate has been explored as a component in photopolymerization processes. In a study focusing on nitroxide-mediated photopolymerization, a compound bearing a chromophore group linked to the aminoxyl function showed promise as a photoiniferter, which decomposes under UV irradiation to generate corresponding radicals. This compound demonstrated significant potential in initiating polymerization under light exposure, providing a pathway for developing light-responsive materials (Guillaneuf et al., 2010).

Cyclization Reactions

The compound has been involved in cyclization reactions to produce novel chemical structures. One study detailed the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid when methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate was cyclized, showcasing the compound's utility in creating complex chemical entities (Ukrainets et al., 2014).

Prodrug Development

This compound has been investigated in the context of prodrug development, where derivatives of acetylsalicylic acid (ASA) featuring alkyl chains with a nitric oxide (NO)-releasing group and a solubilizing moiety bonded to the benzoyl ring were synthesized and evaluated. These water-soluble derivatives show promise as ASA prodrugs, demonstrating good water solubility, stability in various pH conditions, and potential for reduced gastrotoxicity compared to ASA. This research highlights the compound's role in enhancing the pharmacological profile of traditional drugs (Rolando et al., 2013).

Luminescence Enhancement

The photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives have been thoroughly studied, revealing that modifications such as methoxy and cyano groups can significantly enhance quantum yields and luminescence properties. This research suggests potential applications in the development of luminescent materials and optical devices (Kim et al., 2021).

Drug Discovery Building Blocks

Efforts in drug discovery have seen the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, serving as new building blocks. These compounds, related to methyl 4-({[(2-hydroxyethyl)thio]acetyl}amino)benzoate, offer the possibility to explore the chemical space around molecules of interest as ligands for targeted therapeutic applications (Durcik et al., 2020).

Properties

IUPAC Name

methyl 4-[[2-(2-hydroxyethylsulfanyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-17-12(16)9-2-4-10(5-3-9)13-11(15)8-18-7-6-14/h2-5,14H,6-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDDYWXBMQZLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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